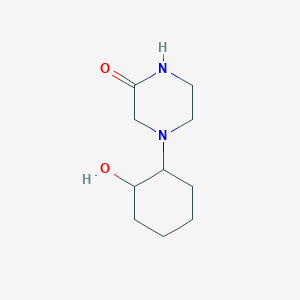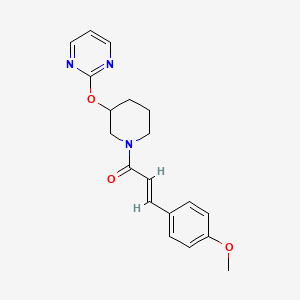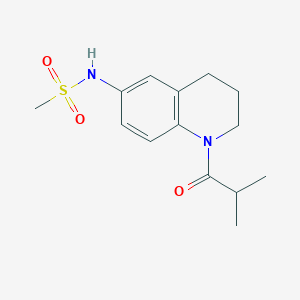
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a chemical compound used in scientific research. It possesses diverse applications, such as studying enzyme inhibition, drug discovery, and medicinal chemistry. The compound is part of the 1,2,3,4-tetrahydroisoquinoline (THIQ) family, which is known for its significant biological activities .
Métodos De Preparación
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves the following steps:
Formation of the THIQ Scaffold: The core 1,2,3,4-tetrahydroquinoline structure is synthesized using common synthetic strategies such as Pictet-Spengler reaction.
Isobutyryl Group Addition: The isobutyryl group is introduced through acylation reactions using isobutyryl chloride in the presence of a base like pyridine.
Methanesulfonamide Introduction: The methanesulfonamide group is added via sulfonylation reactions using methanesulfonyl chloride and a base such as triethylamine.
Análisis De Reacciones Químicas
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its enzyme inhibition properties, which can be useful in understanding biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound inhibits enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This inhibition can modulate various biological pathways, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is unique due to its specific structural features and biological activities. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline (THIQ): A core structure in many biologically active compounds.
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide: A closely related compound with similar applications.
These compounds share the THIQ scaffold but differ in their substituents, leading to variations in their biological activities and applications .
Propiedades
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10(2)14(17)16-8-4-5-11-9-12(6-7-13(11)16)15-20(3,18)19/h6-7,9-10,15H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWPKGIAABFVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
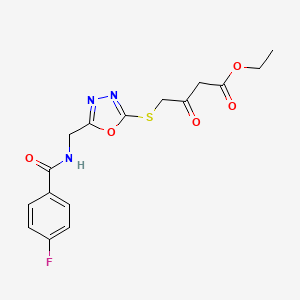
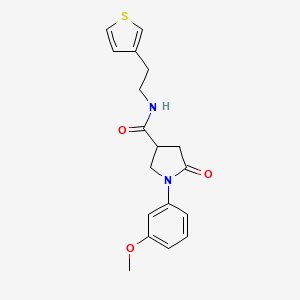

![6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2569533.png)
![3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2569534.png)
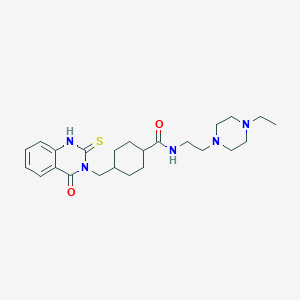
![N,N-dimethyl-4-{3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B2569536.png)
![2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole](/img/structure/B2569538.png)
![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B2569539.png)
![(R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B2569542.png)
![(E)-N-[2-(5-Chloro-1-benzothiophen-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2569543.png)
